

Spectroscopic Data of Dimethylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylcarbamate*

Cat. No.: *B8479999*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dimethylcarbamate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of carbamate-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **dimethylcarbamate**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the methyl groups and the carbonyl carbon.

Proton (^1H) NMR Data

The ^1H NMR spectrum of a simple **dimethylcarbamate**, such as methyl N,N-**dimethylcarbamate**, is expected to show distinct signals for the N-methyl and O-methyl protons.

Table 1: Predicted ^1H NMR Chemical Shifts for Methyl N,N-**dimethylcarbamate**

Protons	Chemical Shift (δ) ppm	Multiplicity
$\text{N}(\text{CH}_3)_2$	~2.9	Singlet
OCH_3	~3.6	Singlet

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Carbon- ^{13}C (^{13}C) NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for Methyl N,N-dimethylcarbamate

Carbon	Chemical Shift (δ) ppm
$\text{N}(\text{CH}_3)_2$	~36
OCH_3	~52
$\text{C}=\text{O}$	~157

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

For instance, in a study involving the reaction of dimethyl carbonate with albumin, the carbonyl carbon of the resulting carbamate structure was observed at 157.47 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of a **dimethylcarbamate** is the strong absorption band of the carbonyl group ($\text{C}=\text{O}$).

Table 3: Characteristic IR Absorption Frequencies for N,N-Dimethylcarbamates

Functional Group	Vibration	Frequency (cm ⁻¹)	Intensity
C=O	Stretch	1745 - 1704	Strong
C-N	Stretch	~1490	Medium-Strong
C-O	Stretch	~1259	Strong

Data sourced from a study on the infrared spectra of carbamate pesticides[2]. The exact frequency of the carbonyl stretch can be influenced by the molecular structure and phase (solid or liquid)[2]. For example, the IR spectrum of methyl N,N-dimethyl carbamate shows a characteristic absorption peak that can be viewed in spectral databases[3].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For carbamates, a characteristic neutral loss is often observed.

Table 4: Expected Mass Spectrometry Data for Methyl N,N-dimethylcarbamate

Parameter	Value
Molecular Formula	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol
Key Fragmentation	Neutral loss of CH ₃ NCO (57 Da)

The neutral loss of methyl isocyanate (CH₃NCO) is a common fragmentation pathway for N-methyl carbamates under mass spectrometric analysis[4].

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a **dimethylcarbamate** derivative is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of the **dimethylcarbamate** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 (can be adjusted based on sample concentration).
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
 - Pulse Program: Proton-decoupled.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

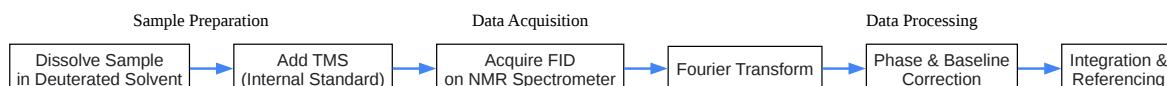
- Perform phase and baseline corrections.
- Integrate the signals in the ^1H NMR spectrum.
- Reference the spectra to the internal standard.

IR Spectroscopy Protocol (KBr Pellet Method)

This protocol is suitable for solid **dimethylcarbamate** samples[5].

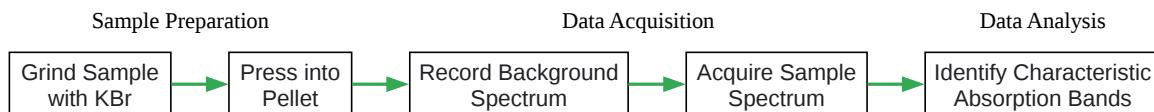
- Sample Preparation:
 - Thoroughly grind 1-2 mg of the solid **dimethylcarbamate** sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[5].
- Pellet Formation:
 - Place a small amount of the mixture into a pellet-pressing die.
 - Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, translucent disc[5].
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} [5].
- Data Analysis:
 - Identify the characteristic absorption bands and compare them to known values for carbamates.

Mass Spectrometry Protocol (LC-MS/MS)

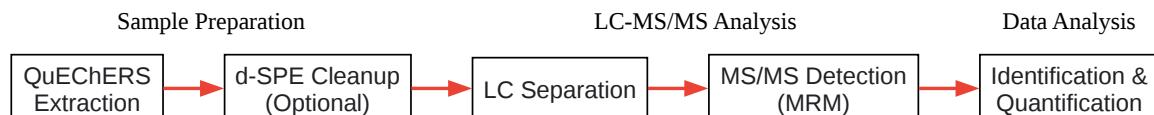

This protocol is a general guideline for the quantitative analysis of carbamates and may require optimization for specific matrices[6].

- Sample Preparation (QuEChERS Method):
 - For samples in a complex matrix (e.g., food, environmental), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed[4][6].
 - Homogenize the sample and extract with acetonitrile.
 - Add extraction salts (e.g., MgSO₄, NaCl) and centrifuge[6].
 - The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A suitable C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization[7].
 - Flow Rate: 0.2-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 40 °C[7].
 - Mass Spectrometry (MS):
 - Ionization Source: Electrospray Ionization (ESI) in positive mode is common for carbamates[7].
 - Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, selecting precursor and product ion pairs[4][7].
- Data Analysis:

- Identify the analyte based on its retention time and specific MRM transitions.
- Quantify the analyte using a calibration curve, often with the aid of a stable isotope-labeled internal standard[4][6].


Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques described.


[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow.

[Click to download full resolution via product page](#)

FT-IR Spectroscopy Experimental Workflow (KBr Pellet Method).

[Click to download full resolution via product page](#)

LC-MS/MS Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Dimethylcarbamate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8479999#dimethylcarbamate-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com